molecular formula C15H21FN2O B7475390 2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide

2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide

Cat. No. B7475390
M. Wt: 264.34 g/mol
InChI Key: QXOGIAYIBUNHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, also known as FPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been found to interact with opioid receptors, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent and consistent effects in animal models. However, there are also some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on 2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. One area of interest is its potential as a treatment for chronic pain. This compound has been found to exhibit potent antinociceptive effects in animal models, and further research is needed to determine its potential as a therapeutic agent for chronic pain. Another area of interest is its potential as an anti-inflammatory agent. This compound has been found to decrease the levels of pro-inflammatory cytokines, and further research is needed to determine its potential as a treatment for inflammatory diseases. Additionally, more research is needed to determine the pharmacokinetics and toxicity of this compound, which will be important for its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit various biochemical and physiological effects. Further research is needed to determine its potential as a therapeutic agent for chronic pain and inflammatory diseases, as well as its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide involves the reaction between 2-fluoroacetophenone and N-methyl-4-piperidone in the presence of sodium hydride and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antinociceptive, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune response.

properties

IUPAC Name

2-(2-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-17-9-7-13(8-10-17)18(2)15(19)11-12-5-3-4-6-14(12)16/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOGIAYIBUNHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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